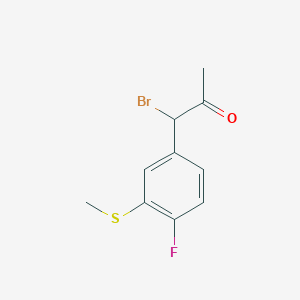

1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one

Description

1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one is a brominated arylketone featuring a fluorine atom at the 4-position and a methylthio (-SMe) group at the 3-position of the phenyl ring. The bromine atom at the 1-position of the propan-2-one backbone and the electron-withdrawing/donating substituents on the aromatic ring confer distinct reactivity and physicochemical properties compared to simpler bromoketones .

Properties

Molecular Formula |

C10H10BrFOS |

|---|---|

Molecular Weight |

277.16 g/mol |

IUPAC Name |

1-bromo-1-(4-fluoro-3-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10BrFOS/c1-6(13)10(11)7-3-4-8(12)9(5-7)14-2/h3-5,10H,1-2H3 |

InChI Key |

YORXZEPTRXPJTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)F)SC)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes:

Friedel-Crafts Acylation: This step involves the acylation of a fluorinated aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Bromination: The resulting product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Thioether Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding alcohols or thiols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methylthio group, contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one ()

- Structural Differences: Bromine Position: Bromine is at the 2-position of the propanone backbone, creating a geminal di-substitution (Br and methyl group), unlike the target compound’s monobrominated 1-position. Aryl Substituents: The phenyl ring has a 4-(methylsulfanyl) group instead of 4-fluoro-3-(methylthio). The absence of fluorine reduces electronegativity, while the methylsulfanyl group at the para position alters steric and electronic effects.

- Synthesis: Prepared via bromination of a pre-functionalized propanone precursor. The para-substituted methylsulfanyl group likely directs bromination regioselectivity .

- Reactivity : The geminal bromine and methyl groups may favor elimination reactions, whereas the target compound’s terminal bromine could undergo nucleophilic substitution more readily.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ()

- Structural Differences :

- Backbone : Features an α,β-unsaturated ketone (chalcone derivative) with bromine at the β-position, contrasting with the saturated propan-2-one in the target compound.

- Substituents : A 4-methylphenyl group and a phenyl ring at the α- and β-positions, respectively. The lack of fluorine or sulfur-based substituents reduces electronic complexity.

- Synthesis : Prepared via bromination of a chalcone precursor followed by elimination, highlighting the role of conjugation in stabilizing intermediates .

- Applications: Such enones are often used in cycloaddition reactions, whereas the target compound’s saturated structure may prioritize alkylation or nucleophilic substitution.

7-Bromo-2-(4-methylphenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan ()

- Structural Differences :

- Core Structure : A naphthofuran system with a sulfinyl group, diverging significantly from the propan-2-one backbone.

- Substituents : Contains a 4-methylphenyl group but lacks the fluorine and methylthio motifs of the target compound.

- Electronic Effects : The sulfinyl group introduces strong electron-withdrawing effects, while the naphthofuran system enhances aromatic conjugation. These features contrast with the target’s balance of electron-withdrawing (F) and donating (-SMe) groups .

Comparative Analysis of Physicochemical Properties

Key Research Findings

Substituent Effects on Reactivity: The 4-fluoro group in the target compound enhances electrophilicity at the carbonyl carbon compared to non-fluorinated analogs, as shown in related fluorophenyl ketones .

Crystallographic Insights :

- Compounds like those in and were analyzed using SHELX-based refinement, revealing that fluorine and sulfur substituents influence crystal packing via halogen bonding and S···π interactions .

Thermal Stability :

- Bromine position significantly impacts stability. Geminal dibrominated compounds (e.g., ) may decompose at lower temperatures due to steric strain, while the target compound’s terminal bromine likely enhances thermal resilience .

Biological Activity

1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one, with the CAS number 1806606-09-6, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromo group, a fluoro substituent, and a methylthio group, which contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C10H10BrFOS

- Molecular Weight : 277.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through electrophilic and nucleophilic mechanisms. The bromine atom and the carbonyl group serve as reactive sites that can participate in diverse biochemical pathways, potentially influencing cellular processes such as inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar functional groups have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Activity

Research suggests that compounds with structural similarities can act as inhibitors of pro-inflammatory cytokines. In vitro studies have demonstrated that these compounds can reduce the production of interleukin (IL)-17, a cytokine involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases such as psoriasis and rheumatoid arthritis.

Antitumor Activity

Emerging evidence indicates that this compound may possess antitumor properties. Compounds within this chemical class have been evaluated for their cytotoxic effects on various cancer cell lines using assays such as MTT or SRB assays. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology.

Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives exhibited MIC values below 50 µg/mL, indicating potent activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 25 | Staphylococcus aureus |

| Compound B | 40 | Escherichia coli |

Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, a related compound was tested for anti-inflammatory effects. The results showed a significant reduction in edema compared to the control group.

| Treatment | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound C (25 mg/kg) | 48 |

| Indomethacin (10 mg/kg) | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.